

An In-depth Technical Guide to 8-Bromoquinolin-4(1H)-one

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Compound of Interest

Compound Name: **8-Bromoquinolin-4(1H)-one**

Cat. No.: **B1280202**

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For Researchers, Scientists, and Drug Development Professionals

Core Identification: IUPAC Nomenclature

The compound with the common name **8-Bromoquinolin-4(1H)-one** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as **8-bromoquinolin-4(1H)-one**.

Physicochemical Properties

Key physicochemical properties of **8-Bromoquinolin-4(1H)-one** and the related compound 8-bromoquinoline are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |
|--------------------|--|---------------------|
| Molecular Formula | C ₉ H ₆ BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| SMILES Code | O=C1C=CNC2=C1C=CC=C2Br | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Note: Some data for the parent compound 8-bromoquinoline is included for comparative purposes.

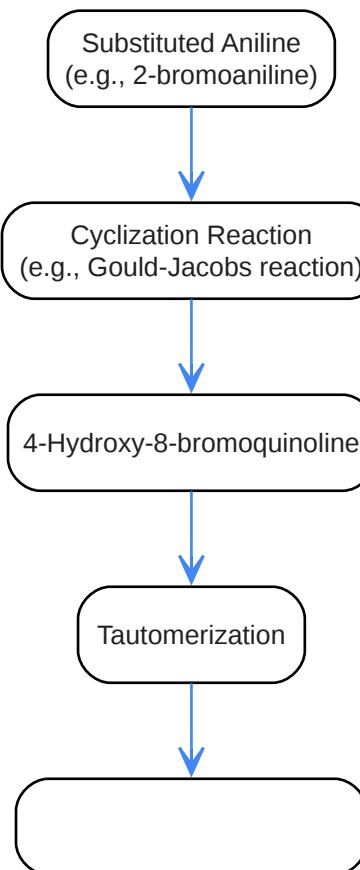
| Property (8-bromoquinoline) | Value | Source |
|-----------------------------|-----------------------------------|---------------------|
| Molecular Weight | 208.05 g/mol | [2] |
| Molecular Formula | C ₉ H ₆ BrN | [2] |
| CAS Number | 16567-18-3 | [2] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **8-Bromoquinolin-4(1H)-one** is not readily available, a viable pathway can be proposed based on established methodologies for structurally similar compounds. The following protocols provide a framework for its synthesis.

Proposed Synthetic Pathway

A plausible synthetic route to **8-Bromoquinolin-4(1H)-one** involves a multi-step process, likely starting from a substituted aniline, followed by the construction of the quinoline core and subsequent functional group manipulations. A generalized workflow is depicted below.



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A proposed synthetic workflow for **8-Bromoquinolin-4(1H)-one**.

General Experimental Protocol for Synthesis of Bromoquinolines

The following is a general procedure adapted from the synthesis of 8-bromoquinoline, which can be modified for the synthesis of **8-Bromoquinolin-4(1H)-one** precursors.

Materials:

- o-Bromoaniline
- Acrolein diethyl acetal
- 1N Hydrochloric acid (HCl)
- Sodium carbonate (Na_2CO_3)

- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

Procedure:

- To a round-bottomed flask containing o-bromoaniline (~1 mmol), add 1N HCl solution (82.5 mL).[3]
- Add acrolein diethyl acetal (2.5 mmol) to the mixture.[3]
- Reflux the reaction mixture at 111°C for 24 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.[3]
- Neutralize the mixture to a pH of 7-8 with solid Na_2CO_3 .[3]
- Extract the product with dichloromethane (3 x 100 mL).[3]
- Combine the organic layers and dry over anhydrous Na_2SO_4 .[3]
- Remove the solvent by evaporation under reduced pressure to obtain the crude product.[3]
- Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent to yield the target bromoquinoline.[3]

Biological Activity and Potential Applications

Quinolin-4(1H)-one derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 8-position is anticipated to modulate these activities.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer effects of brominated quinoline derivatives. These compounds have been shown to exhibit significant inhibitory activity against various cancer cell lines.

Table of Anticancer Activity for Related Bromoquinoline Derivatives

| Compound | Cell Line | IC ₅₀ (µM) | Source |
|--|-------------------------------|-----------------------|---------------------|
| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | [4] |
| 5,7-dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 µg/mL | [4] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 6.7 µg/mL | [4] |
| 5,7-dibromo-8-methoxyquinoline | C6 (rat brain tumor) | >50 µg/mL | [4] |
| 5,7-dibromo-8-methoxyquinoline | HeLa (human cervix carcinoma) | >50 µg/mL | [4] |
| 5,7-dibromo-8-methoxyquinoline | HT29 (human colon carcinoma) | >50 µg/mL | [4] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 15.4 | [5] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 26.4 | [5] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 15.0 | [5] |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [5] |
| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 | [5] |
| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 | [5] |

Antimicrobial Activity

The quinolone scaffold is the basis for a major class of antibiotics. Bromo-substituted quinolines have also been investigated for their antimicrobial properties.

Table of Antimicrobial Activity for Related Compounds

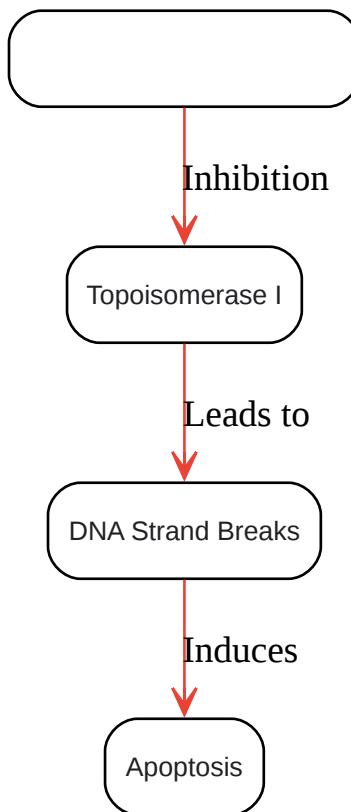
| Compound Class | Organism | MIC | Source |
|--|----------------------------|-----------------|---------------------|
| Carbazole-oxadiazoles | <i>S. aureus</i> | 0.6–4.6 nmol/ml | [6] |
| 9-(4-(imidazol-1-yl)butyl)-9H-carbazole | Various bacteria | 1–64 µg/mL | [6] |
| 7-Bromoquinoline-5,8-dione derivatives | Various bacteria and fungi | 0.80-1.00 mg/ml | [7] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | <i>S. aureus</i> | 32 µg/mL | [8] |

Mechanism of Action

The precise signaling pathways for **8-Bromoquinolin-4(1H)-one** have not been fully elucidated. However, based on the known mechanisms of related quinoline and quinolone derivatives, a putative mechanism can be proposed.

Anticancer Mechanism

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with DNA replication and repair. One of the key mechanisms is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[\[4\]](#) Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.

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References

- 1. 949507-29-3|8-Bromoquinolin-4(1H)-one|BLD Pharm [bldpharm.com]
- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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